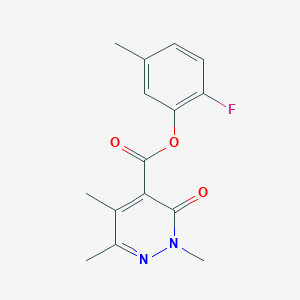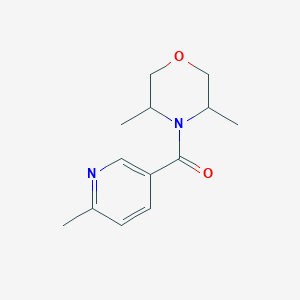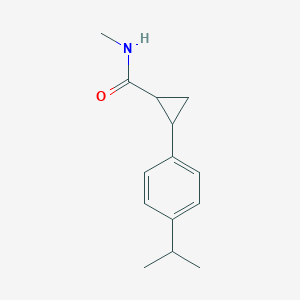![molecular formula C16H20FNO2 B7593098 (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone, also known as DF-MPH or DFCP-Methanone, is a novel psychoactive substance that belongs to the class of designer drugs. It is a synthetic compound that has gained attention due to its potential use in scientific research. DF-MPH is a cyclopropyl ketone derivative that has been developed as a stimulant and is structurally similar to methylphenidate, a commonly used ADHD medication.
Mécanisme D'action
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone acts by inhibiting the reuptake of dopamine by DAT, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration leads to enhanced dopaminergic neurotransmission, which is responsible for the stimulant effects of this compound. The mechanism of action of this compound is similar to that of methylphenidate, but it has been shown to be more potent and selective in its action on DAT.
Biochemical and physiological effects:
This compound has been shown to have stimulant effects similar to those of methylphenidate. It increases wakefulness, alertness, and focus, and can improve cognitive performance. This compound has also been shown to increase locomotor activity in animal models. However, the long-term effects of this compound on the brain and body are not well understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone has several advantages for use in lab experiments. It is a potent and selective DAT inhibitor, which makes it a valuable tool for investigating the role of DAT in various neurological disorders. This compound is also structurally similar to methylphenidate, which allows for direct comparisons between the two compounds. However, the complex synthesis method and the lack of long-term safety data are limitations for its use in lab experiments.
Orientations Futures
For research on (3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone include investigating its effects on other neurotransmitter systems, determining its long-term effects on the brain and body, and developing new derivatives with improved pharmacological properties.
Conclusion:
This compound, or this compound, is a novel psychoactive substance that has gained attention for its potential use in scientific research. It is a potent and selective inhibitor of the dopamine transporter and has been used in studies to investigate the role of DAT in various neurological disorders. This compound has stimulant effects similar to those of methylphenidate and has potential for use in the development of new medications. However, the complex synthesis method and lack of long-term safety data are limitations for its use in lab experiments. Further research is needed to determine its safety and efficacy for human use and to investigate its potential for use in the development of new medications.
Méthodes De Synthèse
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone is synthesized by a multi-step process involving the reaction of morpholine with 4-fluorobenzaldehyde followed by the addition of cyclopropylmagnesium bromide and then the final step of oxidation using Dess-Martin periodinane. The synthesis method is complex and requires advanced organic chemistry techniques.
Applications De Recherche Scientifique
(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone has been used in scientific research as a tool to study the dopamine transporter (DAT) in the brain. It has been shown to be a potent inhibitor of DAT, which is responsible for the reuptake of dopamine. This compound can be used in studies to investigate the role of DAT in various neurological disorders such as ADHD, Parkinson's disease, and addiction. It has also been used in studies to investigate the structure-activity relationship of DAT inhibitors.
Propriétés
IUPAC Name |
(3,5-dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-10-8-20-9-11(2)18(10)16(19)15-7-14(15)12-3-5-13(17)6-4-12/h3-6,10-11,14-15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHUUDGBLRUSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1C(=O)C2CC2C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyl-N-[2-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]amino]ethyl]acetamide](/img/structure/B7593016.png)
![3-Methyl-5-[(5-methylpyridin-2-yl)oxymethyl]-1,2-oxazole](/img/structure/B7593017.png)
![3-Fluoro-4-[(5-methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593043.png)
![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7593054.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)

![(3,5-dimethylmorpholin-4-yl)-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B7593086.png)


![[3-(2-Methoxyphenyl)-1-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7593122.png)